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Compound of Interest

Compound Name: FR194921

Cat. No.: B1674020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FR194921 is a potent, selective, and orally active antagonist of the adenosine A1 receptor. It

readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of

adenosine A1 receptors in the central nervous system. Studies in rats have demonstrated its

potential for cognitive enhancement and anxiolytic-like effects. These application notes provide

a comprehensive overview of the oral administration of FR194921 in rats, including dosage

information, pharmacokinetic data, and detailed experimental protocols for assessing its

pharmacological effects.

Data Presentation
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Behavioral

Assay
Inducing Agent

FR194921 Oral

Dosage (mg/kg)
Key Findings Reference

Hypolocomotion

N6-

cyclopentyladeno

sine (CPA)

(0.056 mg/kg,

i.p.)

0.032, 0.1, 0.32

Dose-

dependently

attenuated CPA-

induced

hypolocomotion.

[1]

Memory

Impairment

(Passive

Avoidance Test)

Scopolamine (1

mg/kg, i.p.)
0.32, 1

Significantly

ameliorated

scopolamine-

induced memory

deficits.

[1][2]

Anxiety (Social

Interaction Test)
- Not specified

Showed specific

anxiolytic activity.
[2]

Anxiety

(Elevated Plus

Maze)

- Not specified
Showed specific

anxiolytic activity.
[2]

Table 2: Pharmacokinetic Parameters of FR194921 in
Rats Following Oral Administration

Parameter Value Unit

Dose 32 mg/kg

Cmax 2.13 µg/mL

Tmax 0.63 h

AUC 6.91 µg·h/mL

Oral Bioavailability (BA) 60.6 %

Data obtained from a study in

Sprague-Dawley rats.[1]
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Experimental Protocols
Protocol 1: Preparation and Oral Administration of
FR194921
1.1. Materials:

FR194921 powder

0.5% Methylcellulose solution

Distilled water

Mortar and pestle or appropriate homogenization equipment

Weighing scale

Volumetric flasks and pipettes

Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)

Syringes

1.2. Formulation Preparation:

Calculate the required amount of FR194921 and 0.5% methylcellulose solution based on the

desired final concentration and the number and weight of the rats to be dosed.

Weigh the precise amount of FR194921 powder.

Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in distilled water.

Suspend the FR194921 powder in the 0.5% methylcellulose solution.[1]

Use a mortar and pestle or a homogenizer to ensure a uniform and stable suspension.

1.3. Oral Gavage Procedure:

Accurately weigh each rat to determine the individual dose volume.
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Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck,

ensuring the head is immobilized.

Measure the appropriate length for gavage needle insertion by holding the needle alongside

the rat, from the tip of the nose to the last rib. Mark this length on the needle.

Attach the gavage needle to a syringe filled with the FR194921 suspension.

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into

the esophagus. The needle should advance smoothly without resistance. If resistance is felt,

withdraw and re-attempt.

Once the needle is inserted to the pre-measured depth, slowly administer the suspension.

After administration, gently remove the gavage needle.

Monitor the rat for a few minutes to ensure there are no signs of distress or regurgitation.

Protocol 2: CPA-Induced Hypolocomotion Test
2.1. Principle: N6-cyclopentyladenosine (CPA) is a potent adenosine A1 receptor agonist that

induces a state of reduced spontaneous motor activity (hypolocomotion) in rodents. This test is

used to evaluate the ability of an adenosine A1 receptor antagonist, like FR194921, to

counteract this effect.

2.2. Materials:

FR194921 suspension (prepared as in Protocol 1)

N6-cyclopentyladenosine (CPA) solution in saline

Open-field activity chambers equipped with infrared beams or a video tracking system

Saline solution (vehicle control)

Syringes and needles for intraperitoneal (i.p.) injection

2.3. Procedure:
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Acclimate the rats to the experimental room for at least 60 minutes before testing.

Administer FR194921 orally at the desired doses (e.g., 0.032, 0.1, 0.32 mg/kg) or vehicle

(0.5% methylcellulose).[1]

After 25 minutes, administer CPA (0.056 mg/kg, i.p.) or saline to the respective groups.[1]

Immediately place each rat individually into an open-field activity chamber.

Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a

predefined period, typically 30-60 minutes.

Analyze the data to compare the locomotor activity between the different treatment groups.

Protocol 3: Scopolamine-Induced Memory Deficit
(Passive Avoidance Test)
3.1. Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory

impairment. The passive avoidance test is a fear-motivated task used to assess learning and

memory. This protocol evaluates the ability of FR194921 to reverse scopolamine-induced

memory deficits.

3.2. Materials:

FR194921 suspension (prepared as in Protocol 1)

Scopolamine solution in saline

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment,

separated by a guillotine door, with a grid floor in the dark compartment for delivering a mild

foot shock)

Saline solution (vehicle control)

Syringes and needles for intraperitoneal (i.p.) injection

3.3. Procedure: Day 1: Training (Acquisition Trial)
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Acclimate the rats to the experimental room.

Administer FR194921 orally at the desired doses (e.g., 0.32, 1 mg/kg) or vehicle.[2]

After 30 minutes, administer scopolamine (1 mg/kg, i.p.) or saline.[2]

After another 30 minutes, place the rat in the light compartment of the passive avoidance

apparatus, facing away from the door to the dark compartment.

After a short acclimatization period (e.g., 60 seconds), the guillotine door is opened.

When the rat enters the dark compartment with all four paws, the door is closed, and a mild,

brief electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

The latency to enter the dark compartment is recorded.

The rat is then immediately removed from the apparatus and returned to its home cage.

Day 2: Testing (Retention Trial)

Approximately 24 hours after the training trial, place the rat back into the light compartment.

After the same acclimatization period, the guillotine door is opened.

Record the latency to enter the dark compartment (step-through latency). A longer latency is

indicative of better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is

typically set.
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Caption: Experimental workflow for in vivo studies of FR194921 in rats.
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Caption: Signaling pathway of Adenosine A1 receptor and its antagonism by FR194921.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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